molecular formula C10H11F2NO2 B13289291 3-(Benzylamino)-2,2-difluoropropanoic acid

3-(Benzylamino)-2,2-difluoropropanoic acid

Cat. No.: B13289291
M. Wt: 215.20 g/mol
InChI Key: IGNGRPMMUZRMOB-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a benzylamino group attached to a difluoropropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2,2-difluoropropanoic acid typically involves the reaction of benzylamine with a difluorinated propanoic acid derivative. One common method includes the use of 2,2-difluoropropanoic acid as a starting material, which is then reacted with benzylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The benzylamino group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Benzylamino)-2,2-difluoropropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.

    Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Benzylamino)-2,2-difluoropropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylamino group may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-2,2-difluoropropanoic acid: Similar structure but with an aminomethyl group instead of a benzylamino group.

    3-(Benzylamino)-2-fluoropropanoic acid: Contains only one fluorine atom compared to two in the target compound.

    3-(Benzylamino)-2,2-dichloropropanoic acid: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

3-(Benzylamino)-2,2-difluoropropanoic acid is unique due to the presence of both benzylamino and difluoropropanoic acid moieties, which confer distinct chemical and biological properties. The difluorinated backbone may enhance its stability and reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

3-(benzylamino)-2,2-difluoropropanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-10(12,9(14)15)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15)

InChI Key

IGNGRPMMUZRMOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(=O)O)(F)F

Origin of Product

United States

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